molecular formula C11H6N4S3 B11468857 3-(Thiophen-2-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Thiophen-2-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11468857
M. Wt: 290.4 g/mol
InChI Key: DNYHUKXIMWRJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the activity of enzymes like PARP-1 and EGFR, leading to apoptosis and cell cycle arrest . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(THIOPHEN-2-YL)-6-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and related heterocyclic compounds such as triazolopyrimidines and triazolotetrazines . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. For example, triazolopyrimidines are often used in the development of antiviral agents, while triazolotetrazines are studied for their potential as energetic materials.

Properties

Molecular Formula

C11H6N4S3

Molecular Weight

290.4 g/mol

IUPAC Name

3-thiophen-2-yl-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H6N4S3/c1-2-8(17-4-1)9-12-13-11-15(9)14-10(18-11)7-3-5-16-6-7/h1-6H

InChI Key

DNYHUKXIMWRJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CSC=C4

Origin of Product

United States

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